Ethyl (4-carbamoylphenyl)glycinate
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Overview
Description
ETHYL 2-[(4-CARBAMOYLPHENYL)AMINO]ACETATE is an organic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(4-CARBAMOYLPHENYL)AMINO]ACETATE typically involves the reaction of ethyl glycinate with 4-aminobenzamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of ETHYL 2-[(4-CARBAMOYLPHENYL)AMINO]ACETATE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(4-CARBAMOYLPHENYL)AMINO]ACETATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-[(4-CARBAMOYLPHENYL)AMINO]ACETATE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-[(4-CARBAMOYLPHENYL)AMINO]ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[(2-CARBAMOYLPHENYL)AMINO]ACETATE: Similar in structure but with the carbamoyl group at a different position.
ETHYL 2-[(3-CARBAMOYLPHENYL)AMINO]ACETATE: Another positional isomer with different chemical properties.
Uniqueness
ETHYL 2-[(4-CARBAMOYLPHENYL)AMINO]ACETATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
ethyl 2-(4-carbamoylanilino)acetate |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-10(14)7-13-9-5-3-8(4-6-9)11(12)15/h3-6,13H,2,7H2,1H3,(H2,12,15) |
InChI Key |
FECDRGNJNCNXII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
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